molecular formula C18H28N2O B5115781 N,N-diethyl-1-(4-methylbenzyl)-3-piperidinecarboxamide

N,N-diethyl-1-(4-methylbenzyl)-3-piperidinecarboxamide

Cat. No. B5115781
M. Wt: 288.4 g/mol
InChI Key: GIBGRCULXLOSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1-(4-methylbenzyl)-3-piperidinecarboxamide, also known as DMMDA-2, is a psychoactive compound that belongs to the family of phenethylamines. It is a derivative of MMDA and has been found to have potential applications in scientific research.

Mechanism of Action

N,N-diethyl-1-(4-methylbenzyl)-3-piperidinecarboxamide acts as a partial agonist at the serotonin 5-HT2A receptor. This means that it can activate the receptor to a certain extent, but not fully. It is thought to produce its psychoactive effects through its interaction with this receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
N,N-diethyl-1-(4-methylbenzyl)-3-piperidinecarboxamide has been found to produce psychoactive effects in animals, including altered perception, mood, and behavior. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its effects on mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of N,N-diethyl-1-(4-methylbenzyl)-3-piperidinecarboxamide is its potential as a tool for studying the serotonin 5-HT2A receptor and its role in mood, cognition, and perception. However, there are also limitations to its use in lab experiments. N,N-diethyl-1-(4-methylbenzyl)-3-piperidinecarboxamide is a psychoactive compound and may produce unwanted effects in animals, which could interfere with the interpretation of results. Additionally, its synthesis requires specialized equipment and expertise, which may limit its availability.

Future Directions

There are several future directions for research on N,N-diethyl-1-(4-methylbenzyl)-3-piperidinecarboxamide. One area of interest is its potential as a therapeutic agent for the treatment of mood disorders. Another direction is the development of new compounds based on N,N-diethyl-1-(4-methylbenzyl)-3-piperidinecarboxamide that may have improved therapeutic properties or reduced side effects. Additionally, further research is needed to fully understand the mechanism of action of N,N-diethyl-1-(4-methylbenzyl)-3-piperidinecarboxamide and its effects on the brain and behavior.

Synthesis Methods

N,N-diethyl-1-(4-methylbenzyl)-3-piperidinecarboxamide can be synthesized through a multi-step process starting with the reaction of 4-methylbenzyl chloride with diethylamine to form N,N-diethyl-4-methylbenzylamine. This intermediate is then reacted with 1-benzylpiperidin-3-one in the presence of sodium hydride to form N,N-diethyl-1-(4-methylbenzyl)-3-piperidinecarboxamide.

Scientific Research Applications

N,N-diethyl-1-(4-methylbenzyl)-3-piperidinecarboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N,N-diethyl-1-(4-methylbenzyl)-3-piperidinecarboxamide may be useful in studying the role of this receptor in these processes.

properties

IUPAC Name

N,N-diethyl-1-[(4-methylphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-4-20(5-2)18(21)17-7-6-12-19(14-17)13-16-10-8-15(3)9-11-16/h8-11,17H,4-7,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBGRCULXLOSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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